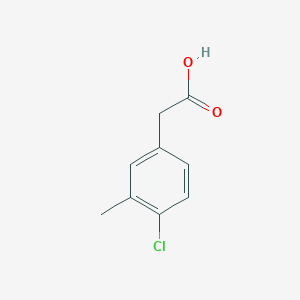

2-(4-Chloro-3-methylphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLJGWIKWWKWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81720-78-7 | |

| Record name | 2-(4-chloro-3-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Elucidation and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete and unambiguous assignment of the proton and carbon skeletons of 2-(4-chloro-3-methylphenyl)acetic acid can be achieved.

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the methyl group protons, and the carboxylic acid proton.

Aromatic Protons: The three protons on the phenyl ring are chemically non-equivalent and exhibit characteristic splitting patterns. The proton at position 5 (H-5) is expected to appear as a doublet, coupled to the proton at position 6. The proton at position 2 (H-2) would likely be a singlet or a very finely split doublet, while the proton at position 6 (H-6) would appear as a doublet of doublets, due to coupling with H-5. Their chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating methyl group.

Methylene Protons (-CH₂-): The two protons of the methylene group attached to the aromatic ring are chemically equivalent and are expected to appear as a sharp singlet. This signal is typically found in the benzylic region of the spectrum.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will present as a singlet.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group typically appears as a broad singlet at a significantly downfield chemical shift. Its position and broadness can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | Broad Singlet |

| Aromatic H (H-2, H-5, H-6) | 7.0 - 7.4 | Multiplet |

| -CH₂- | ~3.6 | Singlet |

| -CH₃ | ~2.3 | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Carboxyl Carbon (-COOH): This carbon is the most deshielded and appears furthest downfield, typically above 170 ppm. hmdb.ca

Aromatic Carbons: The six carbons of the benzene (B151609) ring will show distinct signals. The carbon atoms directly bonded to substituents (C-1, C-3, C-4) will have their chemical shifts significantly altered. The carbon bearing the chloro group (C-4) will be shifted downfield, as will the carbons bearing the methyl (C-3) and acetic acid (C-1) moieties. The remaining carbons (C-2, C-5, C-6) will appear in the typical aromatic region.

Methylene Carbon (-CH₂-): The benzylic carbon signal is expected in the aliphatic region, typically between 35 and 45 ppm.

Methyl Carbon (-CH₃): The methyl carbon is typically the most shielded carbon and will appear furthest upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 175 - 180 |

| Aromatic C-1 | 135 - 140 |

| Aromatic C-2 | 128 - 132 |

| Aromatic C-3 | 136 - 141 |

| Aromatic C-4 | 132 - 137 |

| Aromatic C-5 | 125 - 130 |

| Aromatic C-6 | 130 - 135 |

| -CH₂- | 40 - 45 |

| -CH₃ | 19 - 23 |

To unequivocally confirm the structural assignments made from 1D NMR spectra, advanced 2D NMR techniques are employed. ethz.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between adjacent aromatic protons, confirming their relative positions on the ring. science.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This would definitively link the proton signals for the methylene and methyl groups to their corresponding carbon signals and assign each aromatic proton to its specific carbon atom in the ring. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is invaluable for piecing together the molecular structure. For instance, the HMBC spectrum would show correlations from the methylene (-CH₂-) protons to the carboxyl carbon and to several aromatic carbons (C-1, C-2, C-6), confirming the attachment of the acetic acid group to the phenyl ring at the C-1 position. youtube.com

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying functional groups.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the carboxylic acid. The exact position can indicate the extent of hydrogen bonding. researchgate.net

C=C Stretches: Aromatic ring C=C stretching vibrations result in several medium to weak bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A moderate to strong band in the fingerprint region, typically between 700 and 850 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2980 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-Cl stretch | 700 - 850 | Medium to Strong |

Raman spectroscopy provides complementary information to FT-IR, as different selection rules apply. Vibrations that involve a change in polarizability are Raman active.

Aromatic Ring Modes: The symmetric "ring breathing" vibration of the substituted benzene ring is expected to produce a strong and sharp band, which is a characteristic feature in the Raman spectra of aromatic compounds. researchgate.net

C-H Vibrations: Both aromatic and aliphatic C-H stretching modes are observable in the 2800-3100 cm⁻¹ region.

C=O Stretch: The carbonyl stretch also gives a signal in the Raman spectrum, typically in a similar region to the IR absorption (1700-1725 cm⁻¹), although it is often weaker than in the IR spectrum. researchgate.net

Table 4: Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Strong |

| Aliphatic C-H stretch | 2850 - 2980 | Strong |

| C=O stretch | 1700 - 1725 | Medium |

| Aromatic Ring Breathing | 990 - 1010 | Strong, Sharp |

| C-Cl stretch | 700 - 850 | Medium |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathway Studies

Mass spectrometry is an essential analytical technique for the unambiguous identification of this compound by determining its molecular weight and providing insights into its chemical structure through fragmentation analysis. In mass spectrometry, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. The molecular ion peak confirms the compound's identity, while the fragmentation pattern serves as a structural fingerprint.

For this compound (C₉H₉ClO₂), the monoisotopic mass is approximately 184.02911 Da. uni.lu Depending on the ionization technique used, various adducts can be observed, which aids in the confirmation of the molecular weight. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 185.03639 |

| [M-H]⁻ | 183.02183 |

| [M+Na]⁺ | 207.01833 |

| [M+K]⁺ | 222.99227 |

| [M+NH₄]⁺ | 202.06293 |

Data sourced from PubChem predictions. uni.lu

The fragmentation of this compound under electron ionization typically follows pathways characteristic of carboxylic acids and benzyl (B1604629) derivatives. Key fragmentation events include:

Loss of the Carboxyl Group: A prominent fragmentation pathway for arylacetic acids is the cleavage of the bond between the alpha-carbon and the carboxyl group, resulting in the loss of a COOH radical (45 Da). This would produce a stable benzyl-type cation.

Decarboxylation: Loss of CO₂ (44 Da) can occur, often followed by rearrangement.

Alpha-Cleavage: Cleavage of the bond next to the carbonyl group can lead to the loss of an OH radical (17 Da). libretexts.org

Benzylic Cleavage: The most common fragmentation involves the cleavage of the C-C bond between the phenyl ring and the acetic acid side chain, leading to the formation of a substituted tropylium (B1234903) ion or a benzyl cation, which is often the base peak in the spectrum.

These fragmentation pathways provide definitive structural information, allowing for the differentiation of isomers and the confirmation of the compound's identity.

X-ray Crystallography for Solid-State Structure Determination of Arylacetic Acid Derivatives

Single-crystal X-ray diffraction (SCXRD) analysis of a suitable crystal of an arylacetic acid derivative like this compound would reveal its exact solid-state structure. The analysis would confirm the planarity of the substituted phenyl ring and determine the conformation of the acetic acid side chain relative to the ring. Key structural parameters obtained would include the precise lengths of C-C, C-O, C-H, and C-Cl bonds, as well as the bond angles throughout the molecule. This technique is instrumental in identifying the presence of different crystalline forms, known as polymorphs, which can have distinct physical properties. nih.gov

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.gov For arylacetic acids, these interactions are fundamental to the stability and structure of the crystal lattice. mdpi.com

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of this compound is expected to be the hydrogen bonding between the carboxylic acid functional groups. Carboxylic acids typically form strong, centrosymmetric dimers through O-H···O hydrogen bonds, where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule. mdpi.comnih.gov

Other Interactions: Weaker interactions, such as C-H···O and C-H···Cl hydrogen bonds, also contribute to the stability of the crystal lattice. mdpi.comnih.gov The chlorine atom can participate in halogen bonding or other dipole-dipole interactions, further influencing the molecular packing. nih.gov Understanding these collective interactions is key to crystal engineering, where the goal is to design solid forms with desired properties. mdpi.com

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Strong interaction leading to the formation of dimeric synthons. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Interaction between aromatic rings contributing to crystal packing. |

| C-H···O Interaction | C-H (Aromatic/Aliphatic) | O=C (Carboxyl) | Weaker hydrogen bonds that provide additional lattice stability. |

| C-H···Cl Interaction | C-H (Aromatic/Aliphatic) | Cl | Weak interactions involving the chlorine substituent. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the primary absorptions in the UV region (typically 200-400 nm) correspond to π → π* transitions within the substituted benzene ring.

The position of the maximum absorbance (λmax) and the intensity of the absorption are sensitive to the molecular structure. The presence of substituents on the phenyl ring—in this case, a chloro group and a methyl group—influences the electronic structure and, consequently, the UV-Vis spectrum. These substituents can cause a shift in the absorption wavelength to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths compared to unsubstituted benzene. The solvent used can also affect the λmax due to interactions with the molecule's ground and excited states. physchemres.org Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic spectra of such molecules. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-Chloro-3-methylphenyl)acetic acid, DFT calculations can elucidate its geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process determines the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

Due to the rotational freedom around the single bonds, particularly in the acetic acid side chain, the molecule can exist in various spatial arrangements known as conformers. A conformational analysis is essential to identify the full spectrum of possible low-energy structures. For instance, studies on other acetic acid derivatives have revealed multiple stable conformers, with the most stable form being determined by factors like intramolecular hydrogen bonding and steric hindrance uc.pt. For this compound, the orientation of the carboxylic acid group relative to the phenyl ring is a key determinant of conformational stability.

| Parameter | Description |

|---|---|

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-O, O-H). |

| Bond Angle | The angle formed between three atoms across at least two bonds. |

| Dihedral Angle | The angle between two intersecting planes, crucial for defining molecular conformation. |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule wikipedia.orglibretexts.org.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor molecule.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity numberanalytics.com. A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO acadpubl.eu. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, the distribution of these orbitals would likely show the HOMO localized over the electron-rich phenyl ring and the LUMO associated with the carboxylic acid group and the electronegative chlorine atom.

| Term | Definition | Significance in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, which is crucial for predicting how it will interact with other molecules uni-muenchen.dewolfram.com. The map is generated by plotting the electrostatic potential onto a constant electron density surface. Different colors are used to denote regions of varying potential researchgate.netyoutube.com.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs of electronegative atoms.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are potential sites for nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the chlorine atom, highlighting these as centers of electrophilic reactivity researchgate.netscienceopen.com. Positive potential (blue) would likely be concentrated around the acidic hydrogen of the carboxyl group.

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich; site for electrophilic attack. |

| Yellow | Slightly Negative | Slightly electron-rich region. |

| Green | Neutral | Region of near-zero potential. |

| Blue | Positive | Electron-deficient; site for nucleophilic attack. |

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations identify static, low-energy conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules according to the laws of physics, MD can explore the "conformational landscape"—the full range of shapes a molecule can adopt in a given environment (e.g., in solution). This is particularly valuable for flexible molecules like this compound, as it reveals the relative populations of different conformers and the energy barriers for transitioning between them, offering a more realistic view of its behavior in a biological or chemical system.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity crpsonline.com. In a QSAR study, this compound could be part of a series of related compounds, such as phenoxyacetic acid derivatives used as herbicides mdpi.com.

The process involves calculating various molecular descriptors (structural, electronic, and physicochemical properties) for each compound in the series. The descriptors calculated from DFT, such as HOMO-LUMO energies, dipole moment, and global reactivity indices, can serve as inputs for the QSAR model. Statistical methods are then used to correlate these descriptors with measured biological activity. A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is instrumental in understanding the forces that govern the crystal packing of this compound. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal.

The surface is color-coded to represent different types of intermolecular contacts. Red spots on the surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. The analysis of the Hirshfeld surface for this compound would likely reveal the presence of various intermolecular interactions, including hydrogen bonding involving the carboxylic acid group, as well as halogen bonding due to the chlorine atom.

For this compound, the 2D fingerprint plot would be expected to show significant contributions from O···H, Cl···H, and C···H contacts, reflecting the importance of hydrogen bonding, halogen bonding, and van der Waals forces in the crystal packing. The relative contributions of these interactions can be quantified, providing a detailed picture of the supramolecular assembly.

Table 1: Predicted Intermolecular Interactions for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Key Features |

| O···H | 35-45 | Strong hydrogen bonds involving the carboxylic acid group. |

| Cl···H | 10-15 | Halogen bonding interactions. |

| C···H | 20-30 | van der Waals forces and weaker C-H···π interactions. |

| H···H | 15-25 | General van der Waals contacts. |

| Other | <5 | Minor contributions from other interactions. |

Energy Frameworks Analysis for Crystal Packing Understanding

Energy frameworks analysis is a computational tool that provides a visual and quantitative understanding of the energetic aspects of crystal packing. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice, and these energies are then used to construct a framework that represents the strength and nature of the intermolecular forces.

The analysis typically distinguishes between electrostatic, dispersion, and total interaction energies. For this compound, the energy framework would likely be dominated by the strong hydrogen bonding interactions of the carboxylic acid dimers, which would be represented by thick cylinders in the framework visualization, indicating strong electrostatic and total interaction energies.

Table 2: Predicted Interaction Energies for this compound from Energy Frameworks Analysis

| Interaction Motif | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

| Carboxylic Acid Dimer | -80 to -100 | -40 to -60 | -120 to -160 |

| Phenyl Ring Stacking | -10 to -20 | -50 to -70 | -60 to -90 |

| Halogen Bonding | -5 to -15 | -20 to -30 | -25 to -45 |

In Silico ADME Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are computational methods used to estimate the pharmacokinetic properties of a drug candidate. rsc.org These predictions are vital in the early stages of drug discovery to identify compounds with favorable ADME profiles, thereby reducing the likelihood of late-stage failures. nih.gov For this compound, various computational models can be used to predict its ADME properties.

These predictions are often based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. One of the most common set of rules used to assess the "drug-likeness" of a compound is Lipinski's Rule of Five.

The predicted ADME properties for this compound suggest that it is likely to have good oral bioavailability. Its predicted low molecular weight and moderate lipophilicity fall within the ranges typically associated with good absorption. The predictions also indicate that the compound is unlikely to be a substrate for P-glycoprotein, a transporter that can pump drugs out of cells, which is a favorable characteristic. Furthermore, the compound is predicted to have a low likelihood of inhibiting key cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions.

Table 3: Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability is likely. |

| Gastrointestinal Absorption | High | Readily absorbed from the gut. |

| P-glycoprotein Substrate | No | Low potential for efflux from cells. |

| Distribution | ||

| Blood-Brain Barrier Permeation | No | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | >90% | High affinity for plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not a substrate for this renal transporter. |

Investigation of Biological Activity Mechanisms in Vitro and in Silico

Anti-inflammatory Activity and Related Mechanistic Research

There is no available data from in vitro or in silico studies that specifically investigates the anti-inflammatory properties of 2-(4-Chloro-3-methylphenyl)acetic acid. Research in this area tends to focus on more complex molecules that may be synthesized from this acid. For instance, studies on certain pyrrole (B145914) derivatives with anti-inflammatory properties exist, but these are distinct chemical entities and their activity cannot be extrapolated to this compound. researchgate.netmdpi.com

Anticancer Properties and Apoptosis Induction Mechanisms

No published research was identified that evaluates the direct anticancer or apoptosis-inducing effects of this compound on any cancer cell lines. The scientific literature on anticancer agents in this chemical family describes the activity of larger, more complex hybrid molecules, such as thiazolidinone derivatives, which are structurally different. mdpi.commdpi.comnih.gov

Antimicrobial Activity Evaluation and Mechanisms (Antibacterial, Antifungal)

Specific studies detailing the antibacterial or antifungal mechanisms of this compound are absent from the available literature. While the antimicrobial properties of related compounds like 2-chloro-N-phenylacetamide and other organic acids have been investigated, this data is not directly applicable to the target compound. nih.govscielo.brnih.govresearchgate.net

Enzyme Inhibition Studies (e.g., Cyclooxygenase Activity, Viral Proteases like SARS-CoV-2 Mpro and NSP16)

No dedicated studies on the enzyme inhibitory activity of this compound, including its effect on cyclooxygenase (COX) or viral proteases, could be located in the scientific literature. Research on COX inhibitors typically involves different structural classes of compounds. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The primary role of this compound in the available literature is that of a synthetic intermediate or a building block for creating more complex analogs. nih.gov

Role As a Synthetic Intermediate in Specialized Chemical Synthesis

Precursor for Glycine B Antagonists in Neurological Research

Phenylacetic acid derivatives have been investigated for their interactions with receptors in the central nervous system. Research has shown that certain phenylacetic acids can bind to specific sites in the brain, such as those for γ-hydroxybutyric acid (GHB). researchgate.net Furthermore, metabolites of phenylalanine, including phenylacetic acid, are known to affect developing brain neurons. nih.gov While the broader class of phenylacetic acid derivatives is explored in neurological research, specific documented instances of 2-(4-Chloro-3-methylphenyl)acetic acid being used as a direct precursor for the synthesis of Glycine B antagonists are not extensively detailed in current research literature. However, the foundational structure of phenylacetic acid is a key component in molecules designed to interact with neural pathways. nih.gov

Building Block for Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a significant class of anticancer drugs. nih.gov The synthesis of these complex molecules often involves the use of various chemical building blocks. The development of novel PARP inhibitors frequently incorporates aromatic and heterocyclic moieties to achieve high binding affinity and efficacy. tandfonline.comresearchgate.net For instance, the synthesis of the PARP inhibitor Olaparib involves intermediates derived from benzoic acid. acs.org While substituted phenylacetic acids are fundamental synthons in medicinal chemistry, the direct application of this compound as a building block in the synthesis of currently marketed or late-stage clinical PARP inhibitors is not specifically described in the available literature. The general synthetic routes for PARP inhibitors utilize a range of functionalized aromatic acids and amides to construct the final active pharmaceutical ingredient. nih.gov

Intermediate in Dye Synthesis

The synthesis of organic dyes and pigments involves a multi-step process that often begins with functionalized aromatic compounds. epa.gov These starting materials undergo various chemical transformations, such as nitration, sulfonation, and halogenation, to create intermediates that are then combined to form the final dye structure. epa.gov Phenylacetic acid derivatives can serve as precursors in the chemical industry. However, specific examples detailing the use of this compound as an intermediate in the production of specific dyes are not prominent in the available literature.

Synthesis of Diverse Pharmaceutical and Agrochemical Intermediates

Chlorinated phenylacetic acids are a well-established class of intermediates in the pharmaceutical and agrochemical industries. google.comkajay-remedies.com Their structure allows for a wide range of chemical modifications, making them valuable precursors for active ingredients. rsc.orgsemanticscholar.org

In the pharmaceutical sector, compounds like 4-Chlorophenylacetic acid are used to synthesize non-steroidal anti-inflammatory drugs (NSAIDs). chemimpex.com Similarly, 2-Chlorophenylacetic acid is a key intermediate for various pharmaceuticals, including analgesics and antibiotics. kajay-remedies.com The broader family of phenylacetic acid derivatives forms the structural core of many widely used drugs. mdpi.com

In the agrochemical field, these compounds are used to produce plant growth regulators and herbicides. kajay-remedies.com For example, 4-Chlorophenylacetic acid is an intermediate in the formulation of herbicides and pesticides. chemimpex.com The related compound, (4-chloro-2-methylphenoxy)acetic acid (MCPA), is a widely used phenoxy herbicide. nih.gov Given that this compound belongs to this class of versatile chemical building blocks, it holds potential for use in the synthesis of new pharmaceutical and agrochemical products. bldpharm.com

Environmental Chemistry and Degradation Mechanisms of Chlorinated Arylacetic Acids

Photocatalytic Oxidation Pathways and Identification of Intermediates

Photocatalytic oxidation (PCO) is an advanced oxidation process that utilizes semiconductor photocatalysts, such as titanium dioxide (TiO2), to degrade organic pollutants. scirp.orgmonash.edu When a photocatalyst is irradiated with light of sufficient energy, it generates highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. scirp.org

The degradation of chlorinated arylacetic acids through PCO generally proceeds via several key steps. The process is initiated by the generation of electron-hole pairs in the photocatalyst. scirp.org These charge carriers migrate to the catalyst surface, where they react with water and oxygen to form hydroxyl radicals and superoxide (B77818) radical anions.

For compounds structurally similar to 2-(4-Chloro-3-methylphenyl)acetic acid, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA), studies have shown that the initial attack by hydroxyl radicals can lead to the cleavage of the ether bond, resulting in the formation of aromatic intermediates. researchgate.net Further oxidation of these intermediates leads to the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic chloride ions.

During the photocatalytic oxidation of MCPA, a primary intermediate identified is 4-chloro-2-methylphenol (B52076) (CMP). researchgate.net The degradation pathway suggests that the elimination of the acetic acid side chain is a key initial step. Subsequent attacks by hydroxyl radicals on the aromatic ring can lead to hydroxylation and dechlorination.

Table 1: Potential Intermediates in the Photocatalytic Oxidation of this compound (based on analogous compounds)

| Intermediate Compound | Potential Formation Pathway |

|---|---|

| 4-Chloro-3-methylphenol | Cleavage of the acetic acid side chain |

| 4-Chloro-3-methylcatechol | Hydroxylation of 4-chloro-3-methylphenol |

| Hydroxylated aromatic rings | Addition of hydroxyl radicals to the benzene (B151609) ring |

The efficiency of PCO can be influenced by various factors, including the type and concentration of the photocatalyst, the pH of the solution, the intensity of the light source, and the presence of other substances in the water. eeer.org

Electrochemical Degradation Mechanisms

Electrochemical degradation is another advanced oxidation process that can effectively mineralize chlorinated arylacetic acids. provectusenvironmental.com This method involves the generation of powerful oxidizing agents, such as hydroxyl radicals, at the surface of an anode. researchgate.netacs.org The process can occur through direct electron transfer from the organic molecule to the anode or through indirect oxidation by electrogenerated species. provectusenvironmental.com

Studies on the electrochemical oxidation of related compounds like 4-chlorophenoxyacetic acid (4-CPA) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) have elucidated potential degradation pathways. nih.govnih.gov For 4-CPA, intermediates such as 4-chlorophenol, 4-chlorocatechol, and hydroquinone (B1673460) have been identified. researchgate.netacs.orgnih.gov The degradation proceeds through hydroxylation of the aromatic ring, followed by ring cleavage and the formation of short-chain carboxylic acids like oxalic acid, formic acid, and maleic acid before complete mineralization. researchgate.netacs.orgnih.gov

The choice of anode material is critical for the efficiency of the electrochemical process. Anodes with high oxygen evolution overpotential, such as boron-doped diamond (BDD) electrodes, are particularly effective as they promote the generation of hydroxyl radicals. researchgate.net

Table 2: Potential Intermediates in the Electrochemical Degradation of this compound (based on analogous compounds)

| Intermediate Compound | Potential Formation Pathway |

|---|---|

| 4-Chloro-3-methylphenol | Decarboxylation of the parent compound |

| 4-Chloro-3-methylcatechol | Hydroxylation of 4-chloro-3-methylphenol |

| Chloro-p-benzoquinone | Oxidation of hydroxylated intermediates |

The degradation kinetics in electrochemical oxidation often follow pseudo-first-order kinetics. nih.gov The efficiency of the process is influenced by parameters such as current density, pH, and the composition of the electrolyte. researchgate.net

Biodegradation Pathways and Microbial Transformation Studies

Biodegradation involves the breakdown of organic compounds by microorganisms. nih.gov For chlorinated aromatic compounds, this process can occur under both aerobic and anaerobic conditions. arizona.edumdpi.com Microorganisms have evolved diverse enzymatic pathways to utilize these compounds as a source of carbon and energy or to detoxify them through co-metabolism. nih.govarizona.edu

Studies on the biodegradation of structurally similar compounds provide insights into the potential microbial transformation of this compound. For instance, the endophytic fungus Phomopsis sp. has been shown to effectively degrade 4-chloro-2-methylphenoxyacetic acid (MCPA). aloki.hu The primary metabolite identified in this process was 4-chloro-2-methylphenol, indicating that the initial step involves the cleavage of the ether linkage. aloki.hu

Bacterial degradation of chlorinated benzoates and phenoxyacetates often proceeds through initial attack by dioxygenase or monooxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. arizona.edu This is followed by ring cleavage and further degradation through established metabolic pathways. For example, Pseudomonas putida has been shown to degrade 4-hydroxyphenylacetic acid via a pathway involving the formation of 3,4-dihydroxyphenylacetic acid. nih.gov

The rate and extent of biodegradation are influenced by environmental factors such as pH, temperature, and the initial concentration of the pollutant. aloki.hu The presence of a suitable microbial population with the necessary catabolic genes is also a prerequisite. nih.govnih.gov

Table 3: Potential Microbial Transformation Products of this compound (based on analogous compounds)

| Transformation Product | Microbial Process |

|---|---|

| 4-Chloro-3-methylphenol | Fungal or bacterial cleavage of the acetic acid side chain |

| 4-Chloro-3-methylcatechol | Dihydroxylation of the aromatic ring by dioxygenases |

| Protocatechuate derivatives | Ring cleavage and further metabolism |

Photolysis and Photosensitized Transformation Mechanisms

Photolysis refers to the degradation of a chemical compound by light. Direct photolysis occurs when the molecule itself absorbs light, leading to its excitation and subsequent decomposition. Indirect or photosensitized photolysis involves other substances, known as photosensitizers, which absorb light and then transfer the energy to the target compound, initiating its degradation. nih.gov

For chlorinated arylacetic acids, direct photolysis in sunlight is generally a slow process. researchgate.net However, in the presence of natural photosensitizers found in surface waters, such as chromophoric dissolved organic matter (CDOM), the rate of degradation can be significantly enhanced. nih.gov Excited triplet states of CDOM can react with chlorinated compounds, leading to their transformation. nih.gov

The mechanisms of photosensitized transformation can involve energy transfer, electron transfer, or the generation of reactive oxygen species like singlet oxygen and hydroxyl radicals. nih.gov Studies on the visible light flavin photo-oxidation of phenylacetic acids have shown that the process can oxidize the benzylic carbon, leading to the formation of benzaldehydes. nih.gov This suggests that a similar pathway could be possible for this compound.

The photolytic and photosensitized transformation pathways can lead to a variety of products, including dechlorinated compounds, hydroxylated derivatives, and polymeric materials. The specific products formed depend on the reaction conditions, including the wavelength of light and the presence of other chemical species.

Table 4: Potential Phototransformation Products of this compound

| Transformation Product | Formation Mechanism |

|---|---|

| 2-(3-Methylphenyl)acetic acid | Reductive dechlorination |

| 2-(4-Hydroxy-3-methylphenyl)acetic acid | Hydroxylation of the aromatic ring |

| 4-Chloro-3-methylbenzaldehyde | Oxidation of the acetic acid side chain |

Future Research Trajectories and Interdisciplinary Applications

Development of Novel Derivations with Targeted Bioactivity

The structural scaffold of 2-(4-chloro-3-methylphenyl)acetic acid serves as a valuable starting point for the synthesis of novel derivatives with specific biological activities. Research into analogous aryl acetic acid derivatives has revealed significant potential in areas such as anti-inflammatory and anticancer applications.

Future research will likely focus on the synthesis of amide and ester derivatives. The carboxyl group of this compound is a prime site for modification. Amide coupling with various amines, including amino acid esters and heterocyclic amines, can generate a diverse library of compounds. These new chemical entities can then be screened for a range of biological activities. For instance, derivatives of similar chloro-substituted phenylacetic acids have shown promise as anti-inflammatory agents by targeting enzymes involved in the inflammatory cascade. mdpi.comresearchgate.netnih.gov

Moreover, the synthesis of pyrrole-containing derivatives, inspired by the structure of selective COX-2 inhibitors like celecoxib, could lead to the discovery of potent and selective anti-inflammatory drugs. mdpi.comresearchgate.net The anticancer potential of derivatives is also an area of significant interest. For example, studies on 2,4-azolidinedione-acetic acid derivatives have demonstrated that specific substitutions can lead to high selectivity for certain leukemia cell lines. nih.gov By systematically modifying the structure of this compound, it may be possible to develop novel compounds with targeted anticancer activity. nih.govcore.ac.uk

Table 1: Potential Bioactive Derivatives of this compound and Their Targeted Activities

| Derivative Class | Potential Targeted Bioactivity | Rationale from Analogous Compounds |

| Amides (with amino acids/heterocycles) | Anti-inflammatory, Anticancer | Derivatives of similar aryl acetic acids have shown these activities. |

| Esters | Anti-inflammatory, Prodrugs | Esterification can modulate pharmacokinetic properties. |

| Pyrrole-based derivatives | Selective COX-2 Inhibition | Inspired by the structure of known anti-inflammatory drugs. |

| Thiazolidinone conjugates | Anticancer | Known pharmacophore with cytotoxic effects. nih.gov |

Exploration of Advanced Catalytic Synthetic Strategies

The efficient synthesis of this compound and its derivatives is crucial for enabling further research and potential applications. While classical synthetic methods exist, the exploration of advanced catalytic strategies offers pathways to improved yields, reduced reaction times, and greater functional group tolerance.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions. acs.orgnih.govd-nb.info For instance, the α-arylation of esters and amides derived from this compound could be achieved using palladium catalysts with suitable ligands. This would allow for the introduction of various aryl and heteroaryl groups at the α-position, significantly expanding the chemical space of accessible derivatives. Furthermore, palladium-catalyzed carbonylation reactions of corresponding benzyl (B1604629) halides could provide a direct and efficient route to the parent acid. google.com

Another powerful method for the synthesis of aryl acetic acids is the Willgerodt-Kindler reaction. organic-chemistry.orgwikipedia.orgsciencemadness.orgsciencemadness.orgresearchgate.net This reaction allows for the conversion of aryl ketones to the corresponding thioamides, which can then be hydrolyzed to the carboxylic acid. The application of this reaction to 1-(4-chloro-3-methylphenyl)ethanone (B154754) would provide a robust and scalable synthesis of this compound. The use of phase-transfer catalysis in the Willgerodt-Kindler reaction has been shown to improve reaction efficiency and product yields. sciencemadness.orgresearchgate.net

Table 2: Advanced Catalytic Strategies for the Synthesis of this compound and its Derivatives

| Catalytic Strategy | Description | Potential Advantages |

| Palladium-Catalyzed α-Arylation | Introduction of aryl groups at the α-position of ester/amide derivatives. | High efficiency, broad substrate scope. acs.org |

| Palladium-Catalyzed Carbonylation | Direct synthesis of the carboxylic acid from the corresponding benzyl halide. | Atom economy, directness. google.com |

| Willgerodt-Kindler Reaction | Conversion of the corresponding acetophenone (B1666503) to the phenylacetic acid. | Robust, scalable. organic-chemistry.orgwikipedia.org |

Integrated Spectroscopic and Computational Approaches for Structure-Property Relationships

A deep understanding of the structure-property relationships of this compound and its derivatives is essential for rational drug design and the development of new materials. An integrated approach that combines spectroscopic analysis with computational modeling can provide valuable insights into the conformational preferences, electronic properties, and intermolecular interactions of these molecules.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation. The ¹H NMR spectrum of this compound has been reported, providing key information about the chemical environment of the protons. nih.gov Further detailed 1D and 2D NMR studies, along with solid-state NMR, can reveal more subtle structural features and intermolecular interactions in different phases. nih.gov IR spectroscopy can provide information about the vibrational modes of the molecule, particularly the characteristic carbonyl stretch of the carboxylic acid group. nist.gov

Computational methods, such as Density Functional Theory (DFT), can be used to calculate molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data to validate the computational models. nih.govnih.gov Once validated, these models can be used to predict the properties of yet-to-be-synthesized derivatives. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of derivatives with their biological activity. researchgate.netmedcraveonline.com This approach can help in identifying key structural motifs that are important for a particular biological effect, thereby guiding the design of more potent and selective compounds.

Table 3: Spectroscopic and Computational Data for this compound and Related Compounds

| Technique | Key Information Provided | Example from Literature (Related Compounds) |

| ¹H NMR | Chemical shifts and coupling constants of protons. | δ 2.30 (s, 3H), 3.53 (s, 2H), 7.10 (d, J=8.2, 1H), 7.23 (s, 1H), 7.33 (d, J=8.1, 1H) for this compound. nih.gov |

| ¹³C NMR | Chemical shifts of carbon atoms. | Can be predicted and compared with experimental data. |

| IR Spectroscopy | Vibrational frequencies of functional groups. | Characteristic C=O stretch of the carboxylic acid. nist.gov |

| DFT Calculations | Optimized geometry, electronic properties, predicted spectra. | Used to verify crystal structures and understand intermolecular interactions. nih.gov |

| QSAR | Correlation of structural features with biological activity. | Identification of key descriptors for designing new analogs. researchgate.netmedcraveonline.com |

Applications in Advanced Materials Science and Chemical Biology

The unique structure of this compound also presents opportunities for its application in materials science and chemical biology. While direct applications are still emerging, the properties of this compound and its derivatives suggest several promising research directions.

In materials science, carboxylic acid-containing molecules are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). wikipedia.org MOFs are porous materials with applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of this compound could lead to the formation of MOFs with novel topologies and functionalities. The chloro and methyl substituents on the phenyl ring can influence the pore size and chemical environment within the framework, potentially leading to materials with tailored properties for specific applications.

In the field of chemical biology, small molecules are increasingly used as probes to study biological processes. Derivatives of this compound could be functionalized with reporter groups, such as fluorophores or affinity tags, to create chemical probes. These probes could be used to identify and study the biological targets of bioactive derivatives, providing valuable insights into their mechanism of action. Furthermore, the development of covalent chemical probes, where a reactive group is incorporated into the molecule, could enable the permanent labeling of target proteins for proteomic studies.

Table 4: Potential Interdisciplinary Applications of this compound

| Field | Potential Application | Rationale |

| Materials Science | Organic linker for Metal-Organic Frameworks (MOFs). | Carboxylic acid functionality and substituted aromatic ring can form porous structures. wikipedia.org |

| Chemical Biology | Scaffold for chemical probes. | Can be functionalized with reporter groups to study biological targets. |

| Polymer Chemistry | Monomer for specialty polymers. | The carboxylic acid and aromatic ring can be incorporated into polymer backbones. |

Q & A

Q. What are the established synthetic routes for 2-(4-Chloro-3-methylphenyl)acetic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling reactions between 4-chloro-3-methylbenzyl halides and cyanide intermediates, followed by hydrolysis to yield the acetic acid derivative. For example, ester precursors like methyl 2-(4-chloro-3-methylphenyl)acetate (CAS 1261835-53-3) can be hydrolyzed under acidic or basic conditions to form the target compound . Optimization includes controlling temperature (e.g., 60–80°C for hydrolysis) and using catalysts like palladium for coupling steps. Purification via recrystallization or column chromatography is critical to isolate high-purity products (>95%) .

Q. How can spectroscopic techniques (e.g., FT-IR, Raman) and crystallography be employed to characterize this compound?

- FT-IR/Raman : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, aromatic C-Cl vibrations at 550–600 cm⁻¹) .

- X-ray crystallography : Use SHELX software for structure refinement. For example, SHELXL resolves hydrogen bonding patterns and confirms molecular geometry, particularly the spatial arrangement of the chloro-methyl substituents .

- NMR : ¹H NMR peaks at δ 2.3–2.5 ppm (methyl group), δ 3.6–3.8 ppm (acetic acid CH₂), and aromatic protons between δ 7.1–7.4 ppm .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Stability studies recommend storage at 4°C in inert atmospheres to prevent degradation. At pH > 8, the carboxylic acid group deprotonates, increasing aqueous solubility but risking esterification if alcohols are present .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as neurotransmitter transporters or enzymes?

Structural analogs, like 3β-(4-chloro-3-methylphenyl)nortropane derivatives, exhibit high affinity for norepinephrine (NE) transporters (IC₅₀ = 0.5–6.5 nM) . Computational docking studies suggest the chloro-methyl group enhances hydrophobic interactions with receptor binding pockets, while the acetic acid moiety participates in hydrogen bonding . Experimental validation via radioligand assays or fluorescence polarization is recommended.

Q. What methodological approaches resolve contradictions in reported pharmacological or spectroscopic data for this compound?

- Data reconciliation : Cross-validate using multiple techniques (e.g., compare X-ray crystallography with DFT-calculated bond lengths ).

- Batch consistency : Analyze impurities via HPLC (e.g., detect unreacted ester precursors) .

- Reproducibility : Standardize solvent systems and instrument calibration (e.g., NMR referencing to TMS) .

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and stability of this compound?

- DFT calculations : Determine Fukui functions to identify electrophilic/nucleophilic sites (e.g., the acetic acid group is reactive toward nucleophiles) .

- Molecular dynamics : Simulate solvation effects in biological membranes to predict bioavailability .

- NBO analysis : Evaluate hyperconjugation effects influencing the compound’s electronic structure .

Q. What experimental designs are optimal for studying the compound’s degradation pathways under oxidative or photolytic stress?

- Oxidative stress : Use H₂O₂ or Fenton’s reagent to generate radicals; monitor degradation via LC-MS .

- Photolysis : Expose to UV light (λ = 254 nm) and analyze photoproducts using GC-MS .

- Kinetic studies : Apply Arrhenius equations to model degradation rates at varying temperatures .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological or material science applications?

- Pharmacological SAR : Introduce substituents (e.g., fluoro or trifluoromethyl groups) at the 3-methyl position to modulate lipophilicity and blood-brain barrier penetration .

- Material science : Replace the acetic acid group with ester or amide moieties to tune polymer compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.